molecular formula C12H14BrNO2 B1607715 (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-26-8

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607715
CAS No.: 1049978-26-8
M. Wt: 284.15 g/mol
InChI Key: PFTKFCZQFGMJRB-KCJUWKMLSA-N
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Description

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of amino acids or the reduction of pyrrolidinones.

    Bromobenzylation: The introduction of the bromobenzyl group is carried out by reacting the pyrrolidine derivative with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde or bromobenzoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Bromobenzaldehyde, bromobenzoic acid.

    Reduction: Bromobenzyl alcohol, bromobenzyl aldehyde.

    Substitution: Various substituted bromobenzyl derivatives.

Scientific Research Applications

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents targeting specific diseases.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobenzyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

Comparison:

    Uniqueness: The presence of the bromine atom in (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and biological interactions.

    Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

    Biological Activity: The brominated derivative may exhibit different biological activities and pharmacokinetic properties compared to its analogs, making it a unique candidate for drug development.

Properties

IUPAC Name

(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTKFCZQFGMJRB-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376010
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-26-8
Record name (4R)-4-[(2-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid

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